epothilone E
説明
Epothilone E is a member of the epothilones class, which are potential cancer drugs . They prevent cancer cells from dividing by interfering with tubulin . Epothilones were originally identified as metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum . The chemical formula of Epothilone E is C26H39NO7S, and its molecular mass is 509.66 g/mol .
Synthesis Analysis
Epothilones were discovered as metabolites produced by Sorangium cellulosum . The structure of epothilone A was determined in 1996 using x-ray crystallography . Enzymatic synthesis of epothilone A glycosides has been reported . The purified YjiC enzyme was incubated with epothilone A and UDP-D-glucose in a lab-scale reaction mixture at 37°C for 3 h .
Molecular Structure Analysis
The Epo structure consists of a 16-membered lactone macrocycle, which includes an epoxide between C12 and C13, a ketone at C5, and a thiazole moiety in a side chain at C15 .
Chemical Reactions Analysis
The principal mechanism of the epothilone class is the inhibition of the microtubule function . Microtubules are essential to cell division, and epothilones, therefore, stop cells from properly dividing .
Physical And Chemical Properties Analysis
Epothilone E is a natural 16-membered macrolide cytotoxic compound . It is produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum .
科学的研究の応用
Anticancer Drug Development
Epothilone E is a natural cytotoxic compound that has shown promise in the development of novel anticancer drugs. It operates similarly to paclitaxel by inducing tubulin polymerization and apoptosis, but with lower susceptibility to tumor resistance mechanisms . This makes it particularly effective against refractory tumors, and it has been found to be superior to paclitaxel in many respects .
Treatment of Triple-Negative Breast Cancer (TNBC)
There is robust evidence suggesting that the treatment of TNBC can be improved using derivatives of epothilone E. Ixabepilone plus capecitabine or utidelone in combination with capecitabine have shown improved outcomes in TNBC patients . These findings highlight the potential of epothilone E derivatives in targeted cancer therapy.
Antibody-Drug Conjugate (ADC) Payloads
Epothilone E and its analogs have been investigated for their potential as payloads in ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to tumor cells. The development of epothilone E analogs equipped with linker functionality aims to improve metabolic and chemical stability, making them suitable for use in ADCs .
Targeted Delivery Mechanisms
The synthesis of octreotide-epothilone conjugates is an innovative approach to target epothilone E into cells that overexpress somatostatin receptors 2 and 5. This targeted delivery mechanism could enhance the efficacy of epothilone E in treating specific types of cancer .
Overcoming Drug Resistance
Epothilone E’s mechanism of action involves the stabilization of microtubules, which can overcome resistance to other drugs that target tubulin. This property is particularly valuable in the treatment of cancers that have developed resistance to first-line treatments .
Synthesis of New Derivatives
Recent synthetic strategies have led to the creation of new epothilone E derivatives with improved activity against refractory tumors. These derivatives are being compared to existing drugs like ixabepilone or taxol, with the aim of developing more effective anticancer agents .
作用機序
Target of Action
Epothilone E, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential to cell division, and epothilones prevent cells from properly dividing by interfering with tubulin . Specifically, Epothilone E binds to the αβ-tubulin heterodimer subunit , which is the same binding site as paclitaxel .
Mode of Action
Upon binding to the αβ-tubulin heterodimer subunit, Epothilone E decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, it has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This results in the formation of microtubule bundles throughout the cytoplasm .
Biochemical Pathways
The principal biochemical pathway affected by Epothilone E is the microtubule function . By inhibiting this function, Epothilone E stops cells from properly dividing . This mechanism of action is similar to that of paclitaxel . The metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, raises the hope for commercial Epothilone E production .
Result of Action
The result of Epothilone E’s action is cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . Epothilone E possesses the same biological effects as paclitaxel both in vitro and in cultured cells . It is active against refractory tumors, being superior to paclitaxel in many respects .
Action Environment
The action of Epothilone E can be influenced by environmental factors. For instance, the metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, suggests that the production of Epothilone E can be influenced by the growth conditions of the producing organism . .
将来の方向性
特性
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCNKYGSMOSYPV-OKOHHBBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
epothilone E | |
CAS RN |
201049-37-8 | |
Record name | Epothilone E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPOTHILONE E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。